1-(Butan-2-yl)-4-(phenylsulfonyl)piperazine
CAS No.:
Cat. No.: VC14630541
Molecular Formula: C14H22N2O2S
Molecular Weight: 282.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N2O2S |
|---|---|
| Molecular Weight | 282.40 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)-4-butan-2-ylpiperazine |
| Standard InChI | InChI=1S/C14H22N2O2S/c1-3-13(2)15-9-11-16(12-10-15)19(17,18)14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3 |
| Standard InChI Key | JYZVPFFSZOGXED-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(Butan-2-yl)-4-(phenylsulfonyl)piperazine features a piperazine core—a six-membered ring containing two nitrogen atoms at positions 1 and 4. The butan-2-yl group (-CH(CH2CH3)CH2CH3) is attached to the nitrogen at position 1, while the phenylsulfonyl group (-SO2C6H5) occupies position 4. This arrangement introduces steric and electronic modifications that influence the compound’s reactivity and interactions with biological targets .
The molecular formula is C14H21N2O2S, with a calculated molecular weight of 281.39 g/mol. The phenylsulfonyl moiety contributes to the compound’s polarity and hydrogen-bonding capacity, while the branched butan-2-yl group enhances lipophilicity, potentially improving membrane permeability .
Synthetic Methodologies
General Synthesis Strategy
The synthesis of 1-(Butan-2-yl)-4-(phenylsulfonyl)piperazine typically involves a multi-step sequence:
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Piperazine Functionalization: The piperazine ring is first substituted at position 1 with the butan-2-yl group via nucleophilic alkylation. This step often employs 2-bromobutane or similar alkyl halides in the presence of a base such as potassium carbonate .
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Sulfonylation: The secondary nitrogen at position 4 is then reacted with benzenesulfonyl chloride under inert conditions. Triethylamine is commonly used to scavenge HCl generated during this step, ensuring high yields .
A representative reaction pathway is illustrated below:
Optimization and Challenges
Key challenges in synthesis include regioselectivity (ensuring substitution occurs at the correct nitrogen atoms) and purification. Chromatographic techniques such as silica gel column chromatography are frequently employed to isolate the target compound from byproducts . Microwave-assisted synthesis has been reported for analogous piperazine derivatives, reducing reaction times from hours to minutes while improving yields .
Biological Activity and Mechanism
Enzyme Inhibition
The compound’s sulfonyl group may act as a hydrogen-bond acceptor, making it a candidate for inhibiting enzymes with polar active sites. In chikungunya virus (CHIKV) studies, derivatives of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine showed selective inhibition of viral replication (SI > 60) . Molecular docking simulations suggest that the phenylsulfonyl moiety occupies a hydrophobic pocket in CHIKV non-structural proteins, disrupting viral assembly .
Comparative Analysis with Structural Analogues
Key Analogues and Their Properties
The following table compares 1-(Butan-2-yl)-4-(phenylsulfonyl)piperazine with related compounds:
Impact of Substituents on Activity
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Butan-2-yl Group: The branched alkyl chain enhances lipophilicity, potentially improving blood-brain barrier penetration compared to linear chains .
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Phenylsulfonyl Group: The electron-withdrawing sulfonyl group increases metabolic stability by resisting oxidative degradation .
Applications in Drug Discovery
Lead Optimization
The compound’s modular structure allows for iterative modifications. For example:
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